3'-Deoxyguanosine

Description

Chemical Identity and Nomenclature

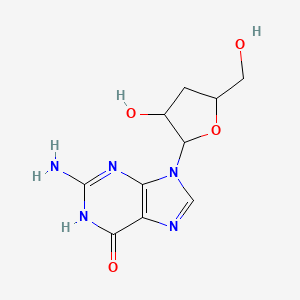

This compound is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as 2-amino-9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one . This nomenclature reflects its structural features: a guanine base linked to a modified ribose sugar lacking the 3'-hydroxyl group. The compound’s canonical SMILES representation, C1C(OC(C1O)N2C=NC3=C2N=C(NC3=O)N)CO , encodes its stereochemistry, highlighting the (2R,3R,5S) configuration of the sugar moiety .

Key physicochemical properties include a calculated XLogP3 value of -1.5, indicating moderate hydrophilicity, and a polar surface area of 140.01 Ų, which influences its solubility and membrane permeability . The molecular structure contains four hydrogen bond donors and nine hydrogen bond acceptors, facilitating interactions with enzymes such as RNA-directed RNA polymerase (EC 2.7.7.48), which it inhibits .

Table 1: Physicochemical and Structural Properties of this compound

The absence of the 3'-hydroxyl group differentiates this compound from its natural counterpart, 2'-deoxyguanosine (CAS 961-07-9), which lacks the 2'-hydroxyl group. This structural modification critically impacts its biochemical behavior, particularly in polymerization reactions where the 3'-OH group is essential for phosphodiester bond formation .

Historical Discovery and Development

The synthesis of this compound was first reported in 1965 in The Journal of Organic Chemistry, where researchers described its preparation through selective deoxygenation of guanosine derivatives . Early methods involved protecting the 5'- and 2'-hydroxyl groups of guanosine, followed by targeted removal of the 3'-hydroxyl group using reagents such as triphenylphosphine and carbon tetrachloride. These efforts laid the groundwork for subsequent modifications to improve yield and purity.

A significant advancement occurred in 1995, when Gong-Xin He and Norbert Bischofberger developed a streamlined synthesis route starting from guanosine. Their approach utilized 2,2-dimethoxypropane to protect the 5'- and 2'-hydroxyls, enabling efficient 3'-deoxygenation via radical intermediates . This method achieved a purity of >95%, facilitating large-scale production for biological studies .

Table 2: Key Milestones in the Synthesis of this compound

The compound’s structural analogs, such as 1-deaza-2'-deoxyguanosine, were later synthesized to explore base-pairing fidelity in oligonucleotides. These studies revealed that this compound derivatives form unstable base pairs with cytidine, underscoring the importance of the 3'-hydroxyl group in maintaining nucleic acid structure .

Biological Relevance in Nucleotide Metabolism

This compound exerts its biological effects primarily through incorporation into nucleic acids, where it acts as a chain terminator . The missing 3'-hydroxyl group prevents the formation of phosphodiester bonds during DNA or RNA synthesis, leading to truncated strands and replication arrest . This mechanism is exploited in targeting rapidly dividing cells, such as cancer cells, which rely on continuous nucleotide synthesis.

In lymphoid malignancies, this compound inhibits RNA-directed RNA polymerase (EC 2.7.7.48), an enzyme critical for viral replication and aberrant RNA synthesis in certain cancers . By competing with natural nucleosides for active site binding, it reduces the enzyme’s processivity, as demonstrated in in vitro assays using purified polymerase . Additionally, the compound induces apoptosis in indolent leukemia cells by activating caspase-3 and -9 pathways, independent of its polymerase inhibition .

Table 3: Biological Targets and Effects of this compound

Comparative studies with 2'-deoxyguanosine highlight the specificity of 3'-deoxy modifications. While 2'-deoxyguanosine is a natural DNA component, this compound’s altered sugar configuration renders it unrecognizable to proofreading exonucleases, enhancing its persistence in cellular environments . This property is leveraged in antisense oligonucleotide therapies, where modified nucleosides resist degradation and improve target binding affinity.

Properties

IUPAC Name |

2-amino-9-[3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4/c11-10-13-7-6(8(18)14-10)12-3-15(7)9-5(17)1-4(2-16)19-9/h3-5,9,16-17H,1-2H2,(H3,11,13,14,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OROIAVZITJBGSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(C1O)N2C=NC3=C2N=C(NC3=O)N)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Enzymatic Pathways

The enzymatic synthesis of this compound relies on nucleoside phosphorylase-mediated transglycosylation, wherein a 3-deoxyribose moiety is transferred from a donor molecule to a guanine derivative. The reaction mechanism involves two sequential steps: (1) phosphorolytic cleavage of the 3-deoxyribose donor (e.g., 3'-deoxyadenosine or 3'-deoxyinosine) to generate α-3-deoxyribose-1-phosphate, and (2) condensation of this sugar phosphate with a guanine base or its derivatives (e.g., guanosine, 2'-deoxyguanosine, or their phosphorylated forms). This pathway is catalyzed by a nucleoside phosphorylase source, typically microbial cells or cell extracts, which facilitates the reversible phosphorylation and transglycosylation reactions.

The equilibrium of the reaction is influenced by the concentration of inorganic phosphate, which acts as both a cofactor and a modulator of enzyme activity. Optimal phosphate ion levels (1.0–2.5 equivalents relative to the guanine derivative) ensure efficient sugar transfer while preventing excessive accumulation of reaction byproducts.

Microbial Sources of Nucleoside Phosphorylase

Microorganisms belonging to the genera Pseudomonas, Brevibacterium, and Achromobacter have been identified as potent sources of nucleoside phosphorylase for this compound synthesis. For instance, Pseudomonas desmolytica J-4-2 demonstrated a 42.09% yield of this compound when incubated with guanosine and 3'-deoxyadenosine at 60°C for 36 hours. Similarly, Brevibacterium acetylicum achieved a 36.58% yield under comparable conditions, highlighting strain-specific variations in enzymatic efficiency.

The choice of microbial source impacts both reaction kinetics and substrate specificity. Enzymes from Pseudomonas species exhibit broader tolerance to elevated temperatures (up to 75°C), enabling faster reaction rates, whereas Achromobacter strains show preferential activity toward phosphorylated guanine derivatives like guanosine-5'-monophosphate (GMP).

Substrate Specificity and Optimization

Substrate selection plays a pivotal role in determining reaction yields. The guanine derivative and 3-deoxyribose donor must be carefully paired to maximize efficiency. For example, guanosine-5'-monophosphate (GMP) paired with 3'-deoxyadenosine (3'-dAdo) yields 62.70% this compound, whereas guanosine-5'-triphosphate (GTP) under identical conditions yields only 14.87%. This disparity arises from the superior compatibility of monophosphorylated guanine derivatives with the enzyme’s active site.

The table below summarizes yields obtained with various substrate combinations:

| 3-Deoxyribose Donor | Guanine Derivative | Yield (%) |

|---|---|---|

| 3'-dAdo | GMP | 62.70 |

| 3'-dAdo | GDP | 56.02 |

| 3'-dAdo | GTP | 14.87 |

| 3'-dAdo | 2'-dGuo | 43.82 |

| 3'-dAMP | GMP | 63.48 |

| 3'-dIno | GMP | 31.04 |

Data adapted from enzymatic reaction studies using microbial nucleoside phosphorylase.

Reaction Conditions and Parameters

Key parameters influencing synthesis efficiency include:

-

Temperature : Reactions conducted at 60°C achieve optimal enzyme activity, with yields declining sharply below 40°C or above 75°C.

-

pH : A neutral to slightly alkaline pH range (7.0–9.0) stabilizes the enzyme-substrate complex, while acidic conditions (pH < 5.0) inhibit phosphorylation.

-

Reaction Duration : Extended incubation periods (24–36 hours) are necessary to reach equilibrium, particularly with less reactive substrates like GTP.

Purification and Isolation Techniques

Post-reaction purification involves sequential chromatography and recrystallization steps. The crude product is first subjected to anion-exchange chromatography (e.g., Diaion SA-12A resin in borate form) to remove unreacted nucleotides, followed by cation-exchange chromatography (Diaion PK-216 resin) to isolate this compound. Final recrystallization from hot water yields high-purity crystals, as demonstrated in Example 2 of the patent, where 449 mg of this compound was obtained from a 200 mL reaction mixture.

Comparative Analysis of Synthesis Methods

Enzymatic vs. Chemical Synthesis

While chemical synthesis routes for this compound exist (e.g., Mitsunobu reactions for sugar modifications), they are often hampered by low regioselectivity and cumbersome protection/deprotection steps. In contrast, enzymatic methods offer superior stereochemical control and scalability, making them the preferred industrial approach. For instance, the enzymatic process described in the patent achieves yields exceeding 60% with minimal byproducts, whereas chemical routes rarely surpass 30% efficiency.

Industrial Scalability

The enzymatic synthesis framework is readily scalable, as evidenced by the use of 25 mM substrate concentrations in 200 mL reaction volumes . Microbial cells can be reused in immobilized enzyme reactors, further reducing production costs. However, challenges persist in optimizing enzyme stability during large-scale batch processes, particularly at elevated temperatures.

Chemical Reactions Analysis

Types of Reactions

3’-Deoxyguanosine undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the purine base or the sugar moiety.

Substitution: Substitution reactions can occur at the purine base or the sugar moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives such as spiroiminodihydantoin and imidazolone.

Reduction: Reduced forms of the purine base or sugar.

Substitution: Substituted purine bases or sugars.

Scientific Research Applications

3’-Deoxyguanosine has numerous applications in scientific research:

Chemistry: Used as a ligand for complexing with enzymes and receptors to study their structure and function.

Medicine: Investigated for its potential antiviral properties and its role in inhibiting certain enzymes.

Industry: Used in the synthesis of various nucleoside analogues for pharmaceutical applications.

Mechanism of Action

3’-Deoxyguanosine exerts its effects by targeting the protein purine nucleoside phosphorylase. This interaction inhibits the enzyme’s activity, affecting the metabolism of nucleosides and nucleotides. The compound’s mechanism of action involves binding to the active site of the enzyme, thereby preventing the normal substrate from accessing the site .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Conformational Effects

Key Insights :

- The absence of the 3'-OH in this compound disrupts interactions with enzymes and transporters that recognize the ribose moiety .

- 8-Oxo-2'-dG, an oxidative lesion, destabilizes DNA duplexes and induces mutations, unlike this compound, which primarily affects backbone integrity .

Enzymatic Interactions and Substrate Specificity

Phosphorylation by Deoxyguanosine Kinase

- 2'-Deoxyguanosine: Efficiently phosphorylated by deoxyguanosine kinase (Km = 3.2 × 10⁻⁷ M), a critical step in salvage pathways .

Mutagenic Adduct Formation

- 2'-Deoxyguanosine: Forms adducts with α,β-unsaturated aldehydes (e.g., trans-4-hydroxy-2-nonenal) via Michael addition at the N2-amino group, leading to cyclic adducts (0.85–0.91% yield) .

- This compound: Adduct formation is unexplored, but structural differences may alter reactivity with electrophiles.

Transport and Cellular Uptake

In Crithidia fasciculata nucleoside transporters:

- 2'-Deoxyguanosine: Strong inhibitor of [³H]inosine transport (IC₅₀ ≈ µM range), indicating high-affinity binding .

- This compound: Weak inhibitor compared to 2'-dG, highlighting the 3'-OH as a critical contact site for transporter interaction .

Q & A

Basic Research Questions

Q. What is the structural and functional role of 3'-deoxyguanosine in nucleic acids?

- Methodological Answer : this compound is a nucleoside comprising guanine, deoxyribose, and a phosphate group. Its absence of a hydroxyl group at the 3' position distinguishes it from canonical deoxyguanosine, influencing DNA backbone flexibility and stability. In DNA synthesis, it pairs with cytosine via hydrogen bonding, but its modified structure may disrupt replication fidelity or repair processes. Experimental characterization involves nuclear magnetic resonance (NMR) for structural confirmation and enzymatic assays to assess incorporation into DNA strands .

Q. What experimental models are used to study oxidative damage involving this compound derivatives like 8-hydroxy-2'-deoxyguanosine (8-OHdG)?

- Methodological Answer : Common models include:

- Human diploid fibroblasts (e.g., IMR-90 cells) : Used to correlate 8-OHdG accumulation with replicative senescence under varying oxygen concentrations (3% vs. 20% O₂) .

- Rodent models (e.g., Fischer 344 rats) : Tissue-specific analysis of age-dependent 8-OHdG levels in liver, kidney, and intestine, paired with urinary excretion measurements to assess repair efficiency .

- In vitro systems : Treatment of isolated mitochondria with prooxidants (e.g., H₂O₂) to quantify 8-OHdG formation in mitochondrial DNA .

Q. How is 8-OHdG detected and quantified in biological samples?

- Methodological Answer :

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Provides high sensitivity (detection limits ~0.1 fmol) for 8-OHdG in urine or DNA hydrolysates. Stable isotope dilution (e.g., ¹⁵N₅-8-OHdG) improves accuracy .

- Electrochemical detection : Modified electrodes (e.g., chitosan/graphene) enable rapid, cost-effective quantification in cell lysates, though cross-reactivity with other oxidatively modified bases requires validation .

Advanced Research Questions

Q. How do methodological differences in 8-OHdG analysis contribute to contradictory findings across studies?

- Methodological Answer : Discrepancies arise from:

- Sample preparation : Enzymatic digestion (e.g., nuclease P1 vs. alkaline phosphatase) impacts hydrolysis efficiency of DNA adducts .

- Oxidative artifacts : Improper storage or extraction procedures may artificially elevate 8-OHdG levels. Use of antioxidants (e.g., deferoxamine) during DNA isolation minimizes this .

- Instrument sensitivity : LC-MS/MS detects lower adduct levels (1 per 10⁶ bases) compared to immunoassays, which may overestimate due to antibody cross-reactivity .

Q. What mechanisms explain the accumulation of 8-OHdG in aging tissues despite reduced urinary excretion?

- Methodological Answer : Age-dependent decline in DNA repair activity (e.g., base excision repair glycosylases like OGG1) leads to persistent 8-OHdG in nuclear DNA. In rats, urinary 8-OHdG decreases by ~65% between 2 and 25 months, suggesting impaired repair capacity. Complementary assays, such as comet assays for strand breaks and Western blotting for OGG1 expression, are critical to validate this hypothesis .

Q. How can researchers model the biological impact of this compound adducts in DNA replication and repair?

- Methodological Answer :

- In vitro replication assays : Use DNA polymerases (e.g., Pol β) to assess adduct bypass efficiency. Spermine-mediated β-elimination at abasic sites generates this compound adducts, which are quantified via MALDI-TOF .

- Cell-based systems : CRISPR-engineered cells lacking repair enzymes (e.g., APE1) can elucidate adduct persistence and mutagenic outcomes .

Q. What novel roles does 2'-deoxyguanosine play in microbial and plant immune signaling?

- Methodological Answer : Recent studies identify 2'-deoxyguanosine as a pathogen-associated molecular pattern (PAMP) in Arabidopsis. Methodologies include:

- Metabolomic profiling : LC-MS to track deoxyguanosine accumulation during pathogen infection .

- Genetic knockouts : Silencing nucleoside hydrolases to study signaling cascades (e.g., MAP kinase activation) .

Methodological Considerations for Data Interpretation

-

Confounding factors in oxidative damage studies :

- Oxygen tension : Cells cultured at 3% O₂ exhibit 50% longer replicative lifespans than those at 20% O₂, necessitating controlled environmental conditions .

- Tissue heterogeneity : Mitochondrial DNA has ~16× higher 8-OHdG levels than nuclear DNA due to proximity to ROS generation and lack of histones .

-

Standardization protocols :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.